molecular formula C7H9NS B14373754 (4-Aminophenyl)methanethiol CAS No. 90296-28-9

(4-Aminophenyl)methanethiol

Cat. No.: B14373754
CAS No.: 90296-28-9
M. Wt: 139.22 g/mol
InChI Key: FUEMCRRMXUJLCG-UHFFFAOYSA-N
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Description

(4-Aminophenyl)methanethiol, also known as 4-aminobenzenethiol or 4-mercaptoaniline, is an aromatic thiol with the molecular formula C7H9NS. It is characterized by the presence of both an amino group (-NH2) and a thiol group (-SH) attached to a benzene ring. This compound is known for its bifunctional nature, making it useful in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Aminophenyl)methanethiol can be synthesized through several methods. One common approach involves the reduction of 4-nitrobenzenethiol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 4-chlorobenzenethiol with ammonia under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions using hydrogen gas and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)methanethiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Aminophenyl)methanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the development of biosensors due to its ability to form self-assembled monolayers on metal surfaces.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-Aminophenyl)methanethiol involves its ability to interact with various molecular targets through its amino and thiol groups. The thiol group can form strong bonds with metal surfaces, making it useful in surface chemistry and catalysis. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its bifunctional nature, combining both amino and thiol groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications in research and industry .

Properties

IUPAC Name

(4-aminophenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEMCRRMXUJLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598088
Record name (4-Aminophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90296-28-9
Record name 4-Aminobenzenemethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90296-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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